Isobutyl myristate
Overview
Description
Isobutyl myristate is a myristic acid isobutyl ester with the molecular formula C18H36O2 . It is used in cosmetic formulations as an emollient, which makes the skin supple and smooth . The term “Isobutyl” generally refers to iso-butanol (2-methyl-1-propanol, i-butanol) as the alcoholic component or a branched saturated hydrocarbon residue with 4 carbon atoms .
Synthesis Analysis
Isobutyl myristate can be synthesized through ester synthesis using waste frying oil . The process involves the use of lipase, which is purified and immobilized on magnetic nanoparticles (MNPs) for ester synthesis . The optimal conditions for the synthesis of isopropyl myristate were catalyzed by the immobilized KDN lipase in a solvent-free system .
Molecular Structure Analysis
The Isobutyl myristate molecule contains a total of 55 bond(s). There are 19 non-H bond(s), 1 multiple bond(s), 15 rotatable bond(s), 1 double bond(s), and 1 ester(s) (aliphatic) .
Chemical Reactions Analysis
Myristate esters, such as Isobutyl myristate, are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized . Myristate salts readily dissociate in any likely cosmetic formulation .
Physical And Chemical Properties Analysis
Isobutyl myristate is a liquid at 20 degrees Celsius . It should be stored under inert gas and is moisture sensitive . It has a molecular weight of 284.48 . Its flash point is 152 °C, specific gravity (20/20) is 0.86, and refractive index is 1.44 .
Scientific Research Applications
Cosmetics and Skin Care
- Application : Myristate esters, including Isobutyl Myristate, are used as skin conditioning agents in many types of cosmetics . They are used to improve the appearance, feel, and overall quality of the skin.
- Method : These esters are incorporated into cosmetic formulations and applied topically to the skin. They are readily hydrolyzed to the corresponding alcohols and acids, which are then further metabolized .
- Results : The Cosmetic Ingredient Review (CIR) Panel determined that myristic acid and its salts and esters are safe as cosmetic ingredients in the current practices of use and concentration .
Pharmaceutical Preparations
- Application : Isopropyl Myristate, a similar compound to Isobutyl Myristate, is used in cosmetic and topical pharmaceutical preparations where skin absorption is desired .
- Results : It has been found to be effective in enhancing skin absorption in various topical pharmaceutical applications .
Fragrance Solvent
- Application : Isobutyl Myristate is commonly used as a solvent for fragrances .
- Results : The use of Isobutyl Myristate as a solvent helps in the even distribution of the fragrance in the product .
Food Flavor Enhancer
- Application : Isobutyl Myristate is used to enhance the flavor of food products, such as baked goods and dairy products .
- Results : The addition of Isobutyl Myristate improves the taste of the food products .
Industrial Lubricant and Plasticizer
- Application : Isobutyl Myristate is used in the industrial industry as a lubricant and plasticizer .
- Results : The use of Isobutyl Myristate improves the efficiency of the manufacturing process and the quality of the final product .
Hair Conditioning Agent
- Application : Isobutyl Myristate is used in hair care products as a lubricant and conditioning agent . It enhances the appearance and feel of hair, by increasing hair body, suppleness, or sheen, or by improving the texture of hair that has been damaged physically or by chemical treatment .
- Method : It is incorporated into hair care formulations and applied topically to the hair .
- Results : The use of Isobutyl Myristate improves the texture and quality of the hair .
Sunscreen Production
- Application : Isobutyl Myristate is used in the production of sunscreens and other UV protection products .
- Method : It is added to the sunscreen formulations where it helps to improve the spreadability of the product on the skin and enhance its water resistance .
- Results : The use of Isobutyl Myristate improves the effectiveness and user experience of the sunscreen products .
Makeup Products
- Application : In makeup products, Isobutyl Myristate is used for its emollient and skin conditioning properties .
- Method : It is incorporated into makeup formulations and applied topically to the skin .
- Results : The use of Isobutyl Myristate improves the texture and quality of the makeup products .
Safety And Hazards
Isobutyl myristate should be handled with care to avoid contact with skin, eyes, and clothing . It should not be ingested or inhaled . The Cosmetic Ingredient Review (CIR) Panel determined that myristic acid and its salts and esters, including Isobutyl myristate, are safe as cosmetic ingredients in the current practices of use and concentration .
Future Directions
Isobutanol, from which Isobutyl myristate is derived, has gained much attention as an alternate fuel due to its minimal effects on the atmosphere . Besides its application as biofuel, it is also used as a raw material for coating resins, deicing fluid, additives in polishes, etc . The production of isobutanol and its derivatives, including Isobutyl myristate, through microbial engineering is a promising area of research .
properties
IUPAC Name |
2-methylpropyl tetradecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18(19)20-16-17(2)3/h17H,4-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVCWXRLKHBEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179913 | |
Record name | Isobutyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl myristate | |
CAS RN |
25263-97-2 | |
Record name | Isobutyl myristate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25263-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl myristate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025263972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25263-97-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isobutyl myristate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl myristate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.499 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL MYRISTATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT6J85032B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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